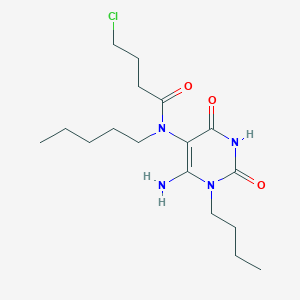

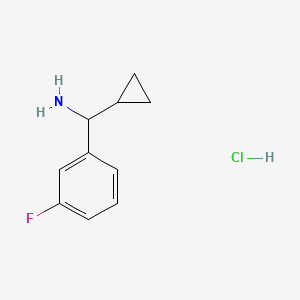

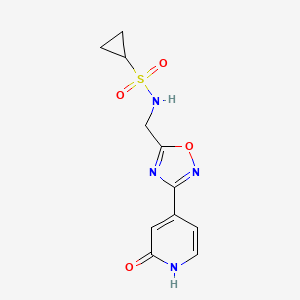

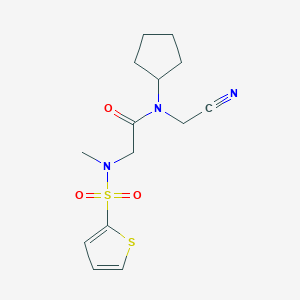

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C11H12N4O4S and its molecular weight is 296.3. The purity is usually 95%.

The exact mass of the compound N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Syntheses Applications

Oxadiazoles in Cycloaddition Reactions : Oxadiazoles, like the one present in the structure of the compound , react with strained alkenes and alkynes to yield adducts, demonstrating their utility in creating new chemical structures. For instance, cyclopropenes react with oxadiazoles to produce γ-pyrans, showcasing the versatility of oxadiazoles in synthetic organic chemistry (Thalhammer, Wallfahrer, & Sauer, 1988).

Gold-Catalyzed Cycloaddition : Gold-catalyzed formal [3+2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles, closely related to the compound of interest, offers a concise and regioselective access to functionalized 4-aminoimidazoles, underlining the importance of oxadiazoles in facilitating complex reactions (Xu, Wang, Sun, & Liu, 2017).

Lewis Acid Catalyzed Annulations : Donor-acceptor cyclopropanes, similar to the sulfonamide moiety in the compound, have been utilized in (3+2)-annulation reactions with ynamides to produce cyclopentene sulfonamides, demonstrating the synthetic utility of such compounds in constructing cyclic structures (Mackay, Fıstıkçı, Carris, & Johnson, 2014).

Biological Activities

Anticancer Activities : Synthesized oxadiazolyl tetrahydropyridines, structurally similar to the compound , were studied for their anti-cancer activities, highlighting the potential therapeutic applications of these compounds in cancer treatment (Redda & Gangapuram, 2007).

Antimicrobial and Enzyme Inhibition Potential : Compounds combining multiple functionalities, including oxadiazole and sulfonamide groups, have demonstrated modest antibacterial potential and significant enzyme inhibition capabilities, underlining their potential in developing new antimicrobial agents (Virk et al., 2023).

Anti-inflammatory and Anti-diabetic Activities : Sulfonamide-based 1,3,4-oxadiazole derivatives have shown promising anti-inflammatory and anti-diabetic activities, further expanding the scope of therapeutic applications for such compounds (Kavitha, Nasarullah, & Kannan, 2019).

Wirkmechanismus

Target of Action

The primary target of this compound is the EZH2 enzyme , a key component of the Polycomb Repressive Complex 2 (PRC2) . EZH2 plays a significant role in transcriptional silencing by installing methylation marks on lysine 27 of histone 3 .

Mode of Action

The compound interacts with its target, the EZH2 enzyme, by inhibiting its function . This inhibition disrupts the ability of EZH2 to transfer a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the ε-NH2 group of H3K27 . This disruption prevents the trimethylation of H3K27 (H3K27me3), a process that typically leads to the silencing of targeted genes .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathway , specifically the methylation of H3K27 . This disruption can lead to the reactivation of previously silenced genes, altering cellular function and potentially leading to various downstream effects .

Result of Action

The inhibition of EZH2 and the subsequent disruption of the histone methylation pathway can lead to significant molecular and cellular effects. Specifically, the reactivation of previously silenced genes can alter cellular function . In the context of oncology, this could potentially halt the proliferation of cancer cells .

Eigenschaften

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S/c16-9-5-7(3-4-12-9)11-14-10(19-15-11)6-13-20(17,18)8-1-2-8/h3-5,8,13H,1-2,6H2,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKFFJSDCQAMAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

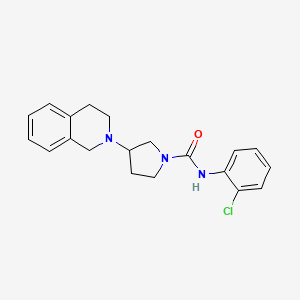

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2397329.png)

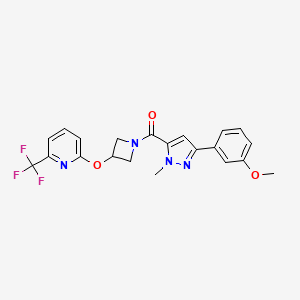

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2397337.png)

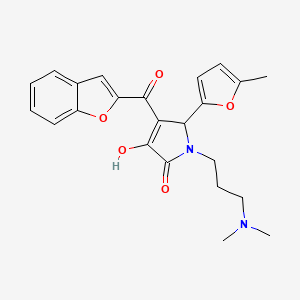

![N-[Cyano(cyclohexyl)methyl]-1-phenyl-1,2,4-triazole-3-carboxamide](/img/structure/B2397338.png)

![{2-[(1-Methyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/no-structure.png)